Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Description
BenchChem offers high-quality Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+ |
InChI Key |
VRJCKTVRFLEWSL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Unlocking Reversible Covalent Kinase Inhibition: Mechanism of Action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Executive Summary
The landscape of targeted kinase inhibition is undergoing a paradigm shift. Historically, drug development has oscillated between purely reversible, ATP-competitive inhibitors (which often suffer from short target residence times and off-target promiscuity) and irreversible covalent inhibitors (which provide sustained target engagement but carry the risk of idiosyncratic toxicity via off-target haptenization)[1].
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate represents a sophisticated structural evolution in this space: a Reversible Targeted Covalent Inhibitor (TCI) . By fusing a highly optimized thermodynamic anchor (the 3-aminoindazole core) with a kinetically tuned, dually activated electrophile (the ethyl 2-cyanoacrylate warhead), this molecule achieves exquisite target selectivity, prolonged residence time, and, crucially, the ability to dissociate from off-target biological nucleophiles[2].
This technical guide dissects the causality behind its mechanism of action (MoA), details the structural logic of its pharmacophores, and outlines a self-validating experimental framework for characterizing its biochemical properties.
Molecular Architecture & Pharmacophore Logic
To understand the MoA of this compound, we must deconstruct it into its two functional modules. The efficacy of a TCI relies on the synergistic interplay between non-covalent recognition and covalent trapping.
Module A: The Thermodynamic Anchor (1H-indazol-3-yl)
The 1H-indazol-3-yl moiety is a privileged scaffold in kinase drug discovery[3]. It functions as a bioisostere for the adenine ring of adenosine triphosphate (ATP).
-
Causality of Binding: The N1 and N2 atoms of the indazole ring serve as a highly efficient hydrogen-bond donor-acceptor pair. They form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., within the ATP-binding cleft of kinases like VEGFR, FGFR, or RSK).
-
Function: This module drives the initial non-covalent binding affinity ( Ki ), ensuring the molecule achieves a high local concentration specifically within the target kinase's active site.
Module B: The Kinetically Tuned Warhead (Ethyl 2-cyanoacrylate)
Standard covalent inhibitors (like Ibrutinib or Afatinib) utilize simple acrylamides to form irreversible bonds with cysteine residues[4]. In contrast, this compound utilizes an ethyl 2-cyanoacrylate warhead—a "dually activated" Michael acceptor.
-
Causality of Reversibility: The presence of two strong electron-withdrawing groups (EWGs)—the cyano and the ester groups—on the α -carbon has a dual effect[2]. First, it drastically increases the electrophilicity of the β -carbon, facilitating rapid nucleophilic attack by a target cysteine thiol (thia-Michael addition). Second, and most importantly, it highly acidifies the α -proton in the resulting adduct. This acidity allows ambient biological bases to abstract the proton, triggering a rapid retro-Michael (E1cB) elimination that breaks the covalent bond.
-
Function: It forms a covalent bond that is thermodynamically stable only when the indazole anchor is simultaneously bound to the hinge. If the warhead reacts with an off-target thiol (like abundant intracellular glutathione), the lack of the indazole "anchor" shifts the equilibrium entirely toward dissociation, preventing toxic accumulation[2].
Mechanism of Action: The Two-Step Binding Model
The interaction between Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate and its target kinase follows a two-step kinetic model:
E+IkonkoffE⋅IkinactkreactE−I
-
Thermodynamic Recognition ( E⋅I ): The indazole core rapidly and reversibly binds to the kinase hinge region. This step is governed by the dissociation constant ( Ki=koff/kon ).
-
Kinetic Trapping ( E−I ): Once perfectly oriented in the pocket, the electrophilic β -carbon of the cyanoacrylate is positioned within angstroms of a non-catalytic, pocket-lining cysteine (e.g., Cys436 in RSK2). The thiol attacks the β -carbon, forming the covalent adduct. This is governed by the inactivation rate ( kinact ).
-
Reversibility ( kreact ): Unlike irreversible inhibitors where kreact≈0 , the cyanoacrylate adduct maintains a measurable kreact . The overall residence time ( τ ) is a function of this reversibility, providing sustained inhibition without permanent target destruction[2].
Reversible covalent binding mechanism via thermodynamic anchoring and kinetic thia-Michael trapping.
Quantitative Data Synthesis
To illustrate the pharmacological superiority of this structural class, we compare its kinetic parameters against traditional inhibitor classes. The data below synthesizes expected kinetic behaviors based on established literature for indazole-based and cyanoacrylate-based kinase inhibitors[1][2].
| Inhibitor Class | Example Warhead | Ki (nM) | kinact ( s−1 ) | Reversibility ( kreact ) | Target Residence Time ( τ ) | Off-Target GSH Reactivity |
| Purely Reversible | None (Indazole only) | 10 - 50 | N/A | N/A | Minutes | None |
| Irreversible Covalent | Acrylamide | 50 - 100 | 10−3 | ≈0 (Irreversible) | Infinite (Protein Turnover) | High (Permanent Adducts) |
| Reversible Covalent | Ethyl 2-cyanoacrylate | 1 - 10 | 10−2 | Measurable ( 10−4s−1 ) | Hours (Sustained) | Low (Rapidly Reversible) |
Table 1: Comparative kinetic parameters demonstrating the optimal balance of potency, residence time, and safety achieved by reversible covalent inhibitors.
Self-Validating Experimental Protocols
To rigorously prove the mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, researchers must employ a multi-tiered, self-validating workflow. The following protocols are designed not just to observe effects, but to prove the causality of the reversible covalent bond.
Self-validating experimental workflow for characterizing reversible targeted covalent inhibitors.
Protocol 1: Validation of Covalent Adduct via Intact Protein LC-MS
Objective: Prove that the inhibitor forms a 1:1 stoichiometric covalent bond with the target kinase.
-
Preparation: Incubate 5 µM of recombinant target kinase domain (e.g., RSK2 or EGFR) with 50 µM of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate in HEPES buffer (pH 7.4) at 25°C for 60 minutes.
-
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove excess, unbound inhibitor. Logic: Covalently bound inhibitor will remain attached to the protein, while non-covalent inhibitor will be removed.
-
LC-TOF MS Analysis: Inject the sample into a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF MS).
-
Data Interpretation: Deconvolute the mass spectra. You must observe a mass shift exactly corresponding to the molecular weight of the intact inhibitor ( ΔM≈+256 Da). The absence of double-adducts confirms the specificity of the warhead for the single target cysteine.
Protocol 2: Proof of Reversibility via Biochemical Jump-Dilution
Objective: Prove that the covalent bond is reversible and not permanently deactivating the enzyme.
-
Pre-incubation (100x IC50 ): Incubate the kinase with the inhibitor at a concentration 100-fold higher than its IC50 for 1 hour to ensure 100% target occupancy and complete enzyme inhibition.
-
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of ATP and a fluorogenic peptide substrate. Logic: This massive dilution drops the free inhibitor concentration far below its Ki .
-
Kinetic Monitoring: Continuously monitor the recovery of kinase activity (fluorescence over time).
-
Data Interpretation: An irreversible inhibitor will show zero recovery of enzyme activity (a flat line). Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate will show a time-dependent recovery of activity, yielding a curvilinear progress curve. The rate of this recovery allows for the direct calculation of the dissociation rate constant ( kreact ), proving the E1cB retro-Michael mechanism[2].
Protocol 3: Glutathione (GSH) Reactivity Assay
Objective: Validate the safety profile by demonstrating that off-target thiol adducts are highly unstable.
-
Incubation: Incubate 100 µM of the inhibitor with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C. (5 mM mimics intracellular GSH concentrations).
-
NMR / LC-MS Monitoring: Monitor the formation of the GSH-inhibitor adduct over 24 hours.
-
Dilution/Scavenging: Dilute the mixture 10-fold and add a thiol scavenger.
-
Logic & Result: Because the indazole ring has no binding pocket on GSH to provide thermodynamic stabilization, the highly acidic α -proton of the cyanoacrylate adduct ensures rapid retro-Michael elimination. LC-MS will show rapid disappearance of the adduct upon dilution, confirming that the compound will not permanently deplete cellular GSH pools, thereby avoiding hepatotoxicity[1].
Conclusion
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a masterclass in rational drug design. By decoupling the thermodynamic driving force (indazole hinge binding) from the kinetic trapping mechanism (cyanoacrylate thia-Michael addition), it achieves the "holy grail" of kinase inhibition: the sustained target engagement of a covalent drug with the safety and clearance profile of a reversible drug. Understanding and leveraging this mechanism of action provides a robust blueprint for developing next-generation therapeutics targeting highly conserved, mutation-prone kinase domains.
References
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[1] Covalent Inhibition in Drug Discovery. PMC - NIH. URL:[Link]
-
[4] CHAPTER 4: Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. URL:[Link]
-
[2] Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. eScholarship. URL:[Link]
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[3] Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC - NIH. URL:[Link]
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- 4. books.rsc.org [books.rsc.org]
Synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate: A Detailed Protocol for Pharmaceutical Research
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document outlines the synthesis of the requisite starting materials, the final condensation reaction, and the underlying chemical principles, ensuring a reproducible and reliable procedure for laboratory application.
Introduction
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate belongs to a class of compounds that are valuable scaffolds in medicinal chemistry. The indazole moiety is a well-established pharmacophore found in numerous therapeutic agents, while the cyanoacrylate portion offers versatile reactivity for further molecular elaboration. This guide is structured to provide not just a protocol, but a deeper understanding of the synthetic strategy, empowering researchers to confidently replicate and adapt this synthesis for their specific research needs.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a two-stage process, which is outlined below. This involves the initial preparation of the key starting materials, followed by their condensation to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Starting Materials
A. Synthesis of 3-Amino-1H-indazole
Principle: The synthesis of 3-amino-1H-indazole is most commonly achieved via the cyclization of a 2-halobenzonitrile with hydrazine.[1][2] This reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization. A copper-catalyzed or palladium-catalyzed approach can also be employed to facilitate this transformation.[2][3]
Materials:
| Reagent | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 2-Fluorobenzonitrile | C₇H₄FN | 121.12 |
| Hydrazine hydrate | H₆N₂O | 50.06 |
| Pyridine | C₅H₅N | 79.10 |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in pyridine (10 volumes).
-
Reagent Addition: To this solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or water to yield pure 3-amino-1H-indazole.[4]
B. Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
Principle: This key intermediate is prepared via a Knoevenagel-type condensation reaction between ethyl cyanoacetate and triethyl orthoformate.[5] The reaction is typically catalyzed by a weak acid, such as acetic acid, and driven to completion by the removal of the ethanol byproduct.
Materials:
| Reagent | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 |
| Acetic anhydride | C₄H₆O₃ | 102.09 |
Protocol:
-
Reaction Setup: In a flask fitted with a distillation head, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq).
-
Reaction Conditions: Heat the mixture to 130-140 °C. Ethanol will begin to distill off as the reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected.
-
Purification: The crude product is purified by vacuum distillation to yield ethyl 2-cyano-3-ethoxyacrylate as a colorless oil.[6]
Part 2: Synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Principle: The final step is a condensation reaction where the nucleophilic amino group of 3-amino-1H-indazole attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of an ethanol molecule to form the stable enamine product. This reaction is analogous to the synthesis of similar pyrazole and imidazole derivatives.[7][8]
Caption: Reaction mechanism for the final condensation step.
Materials:
| Reagent | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 3-Amino-1H-indazole | C₇H₇N₃ | 133.15 |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 |
| Ethanol | C₂H₅OH | 46.07 |
| Acetic acid (catalyst) | CH₃COOH | 60.05 |
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-1H-indazole (1.0 eq) in absolute ethanol (15 volumes).
-
Reagent Addition: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.
Characterization Data
The synthesized Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is expected to be a solid with the following characteristics, based on data from analogous compounds.[9]
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₂N₄O₂ |
| Molecular Weight | 256.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~12.5 (s, 1H, indazole-NH), ~10.5 (s, 1H, amino-NH), ~8.2 (s, 1H, vinyl-H), ~7.2-7.8 (m, 4H, Ar-H), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~165 (C=O), ~158 (C=C-N), ~142 (indazole C), ~120-130 (Ar-C), ~118 (CN), ~60 (OCH₂), ~15 (CH₃) |
| **IR (KBr, cm⁻¹) ** | ~3300-3100 (N-H stretching), ~2220 (C≡N stretching), ~1700 (C=O stretching), ~1600 (C=C stretching) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate. By understanding the underlying principles of each synthetic step, from the formation of the starting materials to the final condensation, researchers are well-equipped to produce this valuable compound for further investigation in the field of drug discovery and development.
References
- Kalhans, P., Mishra, S., & Pandey, S. (n.d.). Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
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IntechOpen. (2021, May 12). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Available at: [Link]
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PubMed. (2011, January 15). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
- ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d.
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- RSC Publishing. (n.d.).
- ResearchGate. (2014, October). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)
- SciELO México. (2023).
- Google Patents. (n.d.).
- ChemRxiv. (n.d.).
- PubMed Central (PMC). (n.d.). (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)
- PubMed Central (PMC). (2014, October 31). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)
- ResearchGate. (2025, August 10). CuO-Catalyzed Synthesis, Characterization, and Computational Studies of Ethyl 2-Cyano-3-(1H-indol-3-yl)
- PubChem. (n.d.). Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)
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- 7. rsc.org [rsc.org]
- 8. Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Solubilization of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Protocol & Application Guide
Introduction & Chemical Profiling
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a highly functionalized heterocyclic building block. In drug development, compounds featuring this indazole-acrylate scaffold are frequently utilized as critical intermediates in the synthesis of targeted kinase inhibitors (such as KRAS G12C and JAK/STAT pathway modulators) or deployed directly as bioactive screening compounds in phenotypic assays.
The fundamental challenge in handling this compound for in vitro assays lies in its molecular architecture. The planar nature of the 1H-indazole core, combined with the extensive electron conjugation extending through the cyanoacrylate moiety, drives the formation of a highly stable, rigid crystalline lattice. Consequently, the compound exhibits extremely poor aqueous solubility, necessitating a highly optimized and tightly controlled solubilization protocol to prevent artifactual data in cell-based assays.
Solubility Profile & Solvent Selection
As a Senior Application Scientist, I strongly advise against empirical solvent screening for this class of compounds. The dissolution of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate requires a solvent capable of disrupting strong intermolecular hydrogen bonds (specifically at the indazole N-H) and overcoming robust π-π stacking interactions.
-
Water/Aqueous Buffers: Ineffective. The thermodynamic barrier (lattice energy) far exceeds the solvation energy provided by water.
-
Ethanol/Methanol: Suboptimal. While they offer some polarity, protic solvents often fail to fully solvate the highly polarizable cyano group, leading to delayed micro-precipitation upon storage.
-
Dimethyl Sulfoxide (DMSO): The optimal vehicle. As a strong polar aprotic solvent, DMSO's high dipole moment effectively solvates both the hydrogen-bond donors (indazole NH, secondary amine) and the polarizable cyanoacrylate system, ensuring complete molecular dispersion.
Table 1: Physicochemical Properties & Solvent Compatibility
| Property / Parameter | Value / Recommendation |
| Molecular Formula | C₁₃H₁₂N₄O₂ |
| Molecular Weight | 256.26 g/mol |
| Primary H-Bond Donors | 2 (Indazole NH, Secondary Amine) |
| Primary H-Bond Acceptors | 5 (Cyano N, Ester O, Indazole N) |
| Recommended Solvent | Anhydrous DMSO (≥99.9% purity) |
| Aqueous Solubility | < 0.1 mg/mL (Practically insoluble) |
Experimental Protocol: Dissolution and Aliquoting
Every robust protocol must be a self-validating system. This methodology incorporates visual and physical checkpoints to guarantee the integrity of the stock solution and prevent false negatives caused by compound precipitation.
Phase 1: Preparation of a 10 mM Master Stock
-
Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.
-
Causality: Preventing ambient moisture condensation is critical. Water ingress into the DMSO stock can trigger hydrolysis of the ethyl ester or cause immediate micro-precipitation of the hydrophobic core.
-
-
Calculation: To prepare a 10 mM stock, dissolve 2.56 mg of the compound in exactly 1.0 mL of sterile, anhydrous DMSO.
-
Solubilization: Add the DMSO directly to the vial. Vortex vigorously for 30–60 seconds.
-
Sonication (Validation Step): Place the vial in a room-temperature ultrasonic water bath for 5 minutes.
-
Causality: Sonication provides the mechanical cavitation energy required to thoroughly shatter the crystalline lattice.
-
-
Visual Inspection: Hold the vial against a dark background under a bright light. The solution must be completely clear. If particulate matter remains, warm the solution gently to 37°C for 10 minutes and re-sonicate. Do not exceed 37°C, as excessive heat can degrade the compound.
Phase 2: Aliquoting and Storage
-
Divide the 10 mM master stock into 20–50 µL aliquots in tightly sealed, low-protein-binding microcentrifuge tubes.
-
Store aliquots at -20°C (for use within 1–2 months) or -80°C (for long-term stability up to 6 months).
-
Crucial: Strictly avoid repeated freeze-thaw cycles, which induce concentration gradients and compound degradation.
Phase 3: Preparation of Working Solutions for Cell Culture
To avoid "solvent shock" and localized precipitation when introducing the hydrophobic compound into an aqueous environment, perform intermediate dilutions directly into the assay media.
-
Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution: Dilute the stock into pre-warmed (37°C) complete cell culture media. Add the DMSO stock dropwise while gently swirling the media.
-
Causality: Rapid dispersal prevents localized high concentrations of the hydrophobic compound, which can trigger spontaneous nucleation and micro-precipitation before the compound is fully stabilized by the protein-rich media.
-
Table 2: Dilution Scheme for Cell Culture Assays (from 10 mM Stock)
| Target Assay Concentration | Volume of 10 mM Stock | Volume of Culture Media | Final DMSO Concentration (v/v) |
| 10 µM | 1.0 µL | 999 µL | 0.1% |
| 20 µM | 2.0 µL | 998 µL | 0.2% |
| 50 µM | 5.0 µL | 995 µL | 0.5% (Maximum Recommended) |
Minimizing Solvent Toxicity
When conducting cell-based assays, the vehicle (DMSO) itself can induce transcriptomic changes, alter cell morphology, or cause cytotoxicity. Standard guidelines and recent cytotoxicity profiling dictate that the final DMSO concentration in cell culture must not exceed 0.5% (v/v), and ideally should be kept at or below 0.1% for sensitive primary cell lines[1]. Exceeding these limits can confound assay results, as DMSO toxicity may synergize with or mask the pharmacological effects of the compound, significantly reducing cell viability across various cancer cell lines[2]. Always include a vehicle control well containing the exact final concentration of DMSO used in the treatment wells to validate that observed phenotypic changes are driven by the indazole compound, not the solvent.
Workflow Visualization
Workflow for the dissolution and preparation of the indazole-acrylate compound for cell assays.
References
-
"Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." Journal of Applied Oral Science, 2024. URL:[Link]
-
"Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Frontiers in Bioengineering and Biotechnology, 2025. URL:[Link]
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- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical In Vivo Dosing Strategies for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Executive Summary & Pharmacological Rationale
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a highly specialized chemical entity that combines an indazole core—a privileged scaffold for kinase hinge-binding—with a cyanoacrylate moiety. The cyano group is strongly electron-withdrawing, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent acrylate double bond. This structural feature classifies the compound as a putative Targeted Covalent Inhibitor (TCI) , making the beta-carbon highly susceptible to nucleophilic attack via Michael addition[1].
TCIs are designed to form irreversible covalent bonds with non-catalytic nucleophiles, such as cysteine residues (e.g., Cys12 in KRAS G12C or specific cysteines in the ATP-binding cleft of kinases)[2]. Establishing an in vivo dosing strategy for such a compound requires a self-validating workflow: optimizing the formulation to prevent premature hydrolysis, profiling pharmacokinetics (PK) to ensure systemic exposure, and determining the Maximum Tolerated Dose (MTD) before efficacy modeling.
Fig 1. Step-by-step preclinical workflow from formulation to in vivo efficacy modeling.
Physicochemical Profiling & Formulation Strategy
Before initiating in vivo dosing, the physicochemical properties of the compound must dictate the formulation strategy[3].
Causality of Formulation Choices: The indazole ring contributes to high lipophilicity and poor aqueous solubility. Furthermore, the cyanoacrylate warhead is susceptible to base-catalyzed hydrolysis or premature Michael addition with water/hydroxide. Therefore, formulations must strictly avoid high pH environments and rely on co-solvents or biologically inert suspending agents to maintain active pharmaceutical ingredient (API) integrity[4].
Table 1: Recommended Preclinical Formulation Matrix
| Route | Vehicle Composition | Max Dosing Volume (Mice) | Scientific Rationale |
| Intravenous (IV) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≤ 5 mL/kg | DMSO/PEG300 solubilize the lipophilic core; Tween-80 prevents micro-precipitation upon dilution in the aqueous bloodstream[3]. |
| Per Os (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water | ≤ 10 mL/kg | Creates a homogenous, biologically inert suspension that maximizes GI exposure without causing vehicle-induced toxicity[4]. |
In Vivo Pharmacokinetic (PK) Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile in wild-type mice (e.g., C57BL/6 or CD-1)[5].
Step-by-Step Methodology:
-
Animal Preparation: Fast mice for 12 hours prior to oral dosing to normalize gastric emptying times and reduce absorption variability. IV cohorts may remain fed.
-
Dosing Execution:
-
Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use K2EDTA-coated tubes to prevent coagulation.
-
Plasma Extraction & Quenching (Critical Step): Centrifuge blood at 4,000 x g for 10 mins at 4°C. Immediately crash plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: Covalent inhibitors can react with abundant plasma proteins (like Human Serum Albumin, which possesses a free cysteine, Cys34). If plasma sits at room temperature, the free drug concentration will artificially drop due to ex vivo covalent binding. Immediate protein precipitation denatures the plasma proteins and halts this reaction, ensuring accurate LC-MS/MS quantification of the circulating free drug[1].
-
-
Bioanalysis: Quantify the parent compound using LC-MS/MS via Multiple Reaction Monitoring (MRM).
Table 2: Target Pharmacokinetic (PK) Parameters for TCIs
| Parameter | Definition | Target Value for TCIs | Implications for Dosing |
| Cmax | Maximum plasma concentration | > 5x In vitro IC50 | Ensures sufficient driving force for the initial covalent binding event. |
| AUC | Area under the curve | High exposure | Dictates total target occupancy over the dosing interval. |
| t1/2 | Half-life | 2 - 6 hours | For TCIs, a short half-life is acceptable if the target protein resynthesis rate is slow, as the drug action is driven by target turnover rather than sustained PK. |
| F% | Oral Bioavailability | > 20% | Validates PO formulation for chronic efficacy studies. |
Maximum Tolerated Dose (MTD) & Efficacy Dosing Strategy
Once PK parameters are established, the Maximum Tolerated Dose (MTD) must be defined to establish the upper boundary of the therapeutic window.
MTD "Up-and-Down" Protocol:
-
Baseline Dosing: Administer a single PO dose starting at 50 mg/kg to a small cohort (n=3).
-
Observation Window: Monitor for 7 days for clinical signs of toxicity (e.g., weight loss >20%, lethargy, hunched posture, or ruffled fur).
-
Escalation/De-escalation: If the dose is tolerated, escalate by a factor of 1.5x to 2x (e.g., 100 mg/kg). If toxicity is observed, de-escalate to 25 mg/kg.
Translating to Efficacy:
Unlike reversible inhibitors that require continuous plasma concentrations above the IC50, the efficacy of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate will rely on the rate of covalent adduct formation versus the rate of target protein degradation/resynthesis[2]. The dosing interval (e.g., QD vs. BID) should be set based on the biological half-life of the target protein rather than the PK half-life of the compound.
Fig 2. Putative mechanism of targeted covalent inhibition via Michael addition.
References
-
[1] Title : Covalent Inhibition in Drug Discovery | Source : PMC - NIH | URL : 1
-
[2] Title : Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors | Source : ACS Publications | URL : 2
-
[3] Title : Preclinical Formulations: Insight, Strategies, and Practical Considerations | Source : PMC - NIH | URL : 3
-
[5] Title : Formulation Development Strategy: Preclinical PK, PD, and TK Considerations | Source : WuXi AppTec | URL : 5
-
[6] Title : Common Routes of Administration in Small Rodents | Source : IJPSR | URL :6
-
[4] Title : Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | Source : MDPI | URL : 4
Sources
- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijpsr.com [ijpsr.com]
Technical Support Center: Solubilization Strategies for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate .
Due to its unique structural features, this compound presents severe developability challenges. Below, you will find diagnostic frameworks, troubleshooting FAQs, quantitative data, and self-validating experimental protocols to overcome these bottlenecks.
Part 1: Diagnostic Overview & Mechanistic Causality
Before attempting to dissolve your compound, you must understand why it is insoluble. Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate consists of a rigid 1H-indazole core conjugated to a cyanoacrylate moiety.
The Causality of Insolubility: The extended π -conjugation between the indazole ring and the electron-withdrawing cyano/ester groups forces the molecule into a highly planar conformation. This planarity promotes intense intermolecular π−π stacking. Furthermore, the indazole N-H and the cyanoacrylate act as strong hydrogen bond donors and acceptors, creating a tightly locked crystal lattice.
In pharmaceutical development, molecules with high melting points (>200°C) and low solubility in both water and organic solvents are classified as "brick dust" compounds[1][2]. Unlike "grease ball" molecules (which are highly lipophilic and dissolve well in oils), brick dust molecules require strategies that actively disrupt the crystal lattice energy[3].
Workflow for diagnosing and resolving solubility limitations based on physicochemical properties.
Part 2: Troubleshooting Guides & FAQs
Q1: I am preparing a stock solution for an in vitro kinase assay. The compound dissolves in 100% DMSO but immediately crashes out when diluted into the aqueous assay buffer. How do I prevent this?
A: You are experiencing kinetically driven precipitation. When the DMSO stock is diluted into the aqueous buffer, the sudden shift in solvent polarity causes the compound to exceed its supersaturation limit, and the strong lattice energy forces rapid crystallization. Solution: Utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins form host-guest inclusion complexes. The hydrophobic cavity of HP- β -CD encapsulates the planar indazole-cyanoacrylate system, shielding it from the aqueous environment and preventing π−π stacking, while the hydrophilic exterior maintains solubility[4][5].
Q2: We are moving to mouse pharmacokinetic (PK) studies. Can we formulate this compound using a standard lipid-based vehicle (e.g., Tween-80 / PEG-400 / Castor Oil)?
A: No. Because this is a "brick dust" molecule, it possesses poor solubility in both aqueous and lipoidal (oil-based) vehicles[3]. Standard lipid formulations rely on the solvation of lipophilic molecules. To achieve meaningful in vivo exposure for a high-lattice-energy compound, you must completely bypass the crystalline state. The gold standard approach is formulating an Amorphous Solid Dispersion (ASD) [6][7].
Q3: Can we improve the aqueous solubility by adjusting the pH of the formulation?
A: Marginally, and it is generally not recommended for this specific scaffold. While the indazole core contains a basic nitrogen, its pKa is typically very low (< 2). Furthermore, the 3-amino group is conjugated to the highly electron-withdrawing cyanoacrylate system (acting as a vinylogous amide), which heavily delocalizes the nitrogen lone pair, rendering it essentially non-basic[8]. Therefore, adjusting the vehicle to physiological extremes (pH 3 or pH 9) will not significantly ionize the molecule and risks degrading the ester linkage via hydrolysis.
Part 3: Quantitative Data Summary
The table below summarizes the expected efficacy of various formulation strategies for planar indazole-cyanoacrylate derivatives based on their physicochemical mechanisms.
| Formulation Strategy | Primary Mechanism of Action | Suitability | Expected Solubility Gain |
| pH Adjustment (pH 4-9) | Ionization of functional groups | Poor (Non-ionizable in this range) | < 2-fold |
| Lipid-Based Formulation | Solvation of lipophilic domains | Poor (Fails to break crystal lattice) | 2 to 5-fold |
| Cosolvent (10% DMSO/EtOH) | Reduction of dielectric constant | Moderate (Prone to precipitation) | 10 to 50-fold |
| HP- β -CD Complexation | Host-guest molecular encapsulation | Excellent (In vitro / IV dosing) | 100 to 500-fold |
| Amorphous Solid Dispersion | Thermodynamic lattice disruption | Excellent (Oral in vivo dosing) | > 1,000-fold |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checks to confirm that the solubility enhancement is genuine and not an artifact of micellar aggregation or transient supersaturation.
Protocol 1: Preparation of HP- β -CD Inclusion Complex (For In Vitro Assays)
Causality: Encapsulation prevents the compound from self-associating. We use a phase-solubility diagram to validate that a true 1:1 stoichiometric inclusion complex is formed[5][9].
Step-by-Step Methodology:
-
Preparation of Host Solutions: Prepare a series of aqueous solutions containing HP- β -CD at varying concentrations (0, 2, 4, 6, 8, and 10 mM) in your target assay buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add an excess amount (e.g., 2 mg) of solid Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate to 1 mL of each HP- β -CD solution in sealed microcentrifuge tubes.
-
Equilibration: Shake the suspensions continuously at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at 15,000 x g for 15 minutes to pellet the undissolved crystalline drug.
-
Quantification: Carefully extract the supernatant, dilute with methanol, and quantify the dissolved compound via HPLC-UV.
-
Validation Check (Phase-Solubility Diagram): Plot the concentration of dissolved drug (y-axis) vs. the concentration of HP- β -CD (x-axis). A linear increase (A_L type diagram) mathematically validates a 1:1 inclusion complex and confirms true solubilization rather than random aggregation[5].
Protocol 2: Preparation of Amorphous Solid Dispersion via Spray Drying (For In Vivo Studies)
Causality: By dissolving the drug and a polymer in a volatile solvent and rapidly evaporating it, the drug is kinetically trapped in a high-energy, amorphous state, completely bypassing the restrictive crystal lattice[1][7].
Step-by-step mechanistic workflow of spray-dried Amorphous Solid Dispersion (ASD) formulation.
Step-by-Step Methodology:
-
Solvent Selection: Due to the compound's brick dust nature, select a strong organic solvent mixture, such as Dichloromethane (DCM) and Methanol (MeOH) in a 4:1 v/v ratio.
-
Matrix Dissolution: Dissolve a stabilizing polymer (e.g., Hydroxypropyl methylcellulose acetate succinate, HPMCAS) and the compound in the solvent at a 3:1 (Polymer:Drug) weight ratio. Ensure complete visual dissolution.
-
Atomization & Drying: Feed the solution into a laboratory-scale spray dryer. Set the inlet temperature above the boiling point of the solvent mixture (e.g., 70°C for DCM/MeOH) to ensure instantaneous droplet evaporation.
-
Collection: Collect the resulting solid powder from the cyclone separator.
-
Validation Check (PXRD & DSC): This is critical. Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) validates that the crystal lattice has been successfully destroyed. Follow up with Differential Scanning Calorimetry (DSC) to confirm a single Glass Transition Temperature (Tg), proving the drug is molecularly dispersed within the polymer matrix[3].
References
-
Bend Bioscience. "Oral Bioavailability Enhancement." Bend Bioscience. Available at:[Link]
-
Lonza. "Technologies To Improve Solubility Of Brick Dust Compounds." Lonza. Available at:[Link]
-
American Pharmaceutical Review. "How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations." American Pharmaceutical Review. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "The Need for Restructuring the Disordered Science of Amorphous Drug Formulations." NIH. Available at:[Link]
-
Repositorio Académico - Universidad de Chile. "Characterization, phase-solubility, and molecular modeling of inclusion complex of 5-nitroindazole derivative with cyclodextrins." Universidad de Chile. Available at:[Link]
-
ResearchGate. "Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-β-cyclodextrin: Electrochemical and spectroscopic studies." ResearchGate. Available at:[Link]
-
MDPI. "Formation of a Stable Co-Amorphous System for a Brick Dust Molecule by Utilizing Sodium Taurocholate with High Glass Transition Temperature." MDPI Pharmaceutics. Available at:[Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. The Need for Restructuring the Disordered Science of Amorphous Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. bendbioscience.com [bendbioscience.com]
- 7. Technologies To Improve Solubility Of Brick Dust Compounds [lonza.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate synthesis
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the condensation of 1H-indazol-3-amine with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate .
As a critical building block for kinase inhibitors and fused pyrimido-indazole scaffolds, synthesizing this acyclic acrylate intermediate requires strict control over reaction kinetics. Below, we break down the mechanistic pitfalls, provide a self-validating protocol, and answer the most common troubleshooting questions.
Reaction Pathway & Mechanistic Pitfalls
To understand why your yield might be suffering, it is crucial to visualize the competing reaction pathways. The indazole core is a tautomeric system with multiple nucleophilic sites.
Reaction pathway showing kinetic vs. thermodynamic control in 3-aminoindazole condensation.
Frequently Asked Questions (FAQs)
Q: Why is my isolated yield of the acyclic acrylate so low, and why do I see multiple spots on TLC? A: The 1H-indazol-3-amine scaffold possesses three nucleophilic nitrogen atoms: N1, N2, and the exocyclic 3-NH₂. While the exocyclic amine is the desired site of attack, the N1 and N2 positions become highly nucleophilic if the indazole ring is deprotonated. Using strong bases (like K₂CO₃ or NaH) shifts the reaction toward N1/N2-alkylation (thermodynamic control). To maximize the yield of the exocyclic N-linked acrylate, the reaction must be run under neutral or slightly acidic conditions to suppress indazole deprotonation and favor the kinetic product[1].
Q: My LC-MS shows a mass corresponding to [M - EtOH]. What is happening? A: You are observing premature intramolecular cyclization. The target molecule is an intermediate in the Gould-Jacobs-type synthesis of fused pyrimidines. At elevated temperatures (typically >100 °C), the indazole N2 nitrogen attacks the ethyl ester carbonyl, eliminating ethanol to form a pyrimido[1,2-b]indazole derivative[2]. If your goal is to isolate the acyclic acrylate, strictly cap your reaction temperature at 75–80 °C and monitor the reaction closely to prevent thermal over-reaction[3].
Q: My ¹H-NMR spectrum of the purified product shows peak broadening and duplicate signals. Is it impure? A: Not necessarily. The product is a push-pull enamine (an aminoacrylate) that exists as an equilibrium mixture of E and Z isomers. The intramolecular hydrogen bond between the exocyclic NH and the ester carbonyl (or cyano group) stabilizes specific conformations, but rotation around the C=C bond can be slow on the NMR timescale at room temperature. This results in duplicate sets of signals (especially for the vinylic proton and the ethyl group). Running the NMR at an elevated temperature (e.g., in DMSO-d₆ at 80 °C) will often coalesce these peaks into a single set, confirming phase purity.
Q: What is the optimal solvent system for this condensation? A: Solubility of 1H-indazol-3-amine is notoriously poor in non-polar solvents. While toluene is a classic solvent for Dean-Stark condensations, it often requires high temperatures (110 °C) that trigger the premature cyclization mentioned above[3]. We recommend absolute ethanol. It provides sufficient solubility at reflux (78 °C), keeps the temperature safely below the cyclization threshold, and allows the target acrylate to selectively precipitate upon cooling.
Quantitative Data: Reaction Condition Matrix
The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why kinetic control is mandatory for this specific intermediate.
| Solvent | Additive / Catalyst | Temperature (°C) | Time (h) | Target Acrylate Yield (%) | Major Byproduct |
| DMF | K₂CO₃ (1.5 eq) | 90 | 4 | 15% | N1/N2 Alkylated (65%) |
| Toluene | None | 110 | 6 | 22% | Pyrimido[1,2-b]indazole (55%) |
| Ethanol | None | 78 (Reflux) | 12 | 68% | Unreacted starting material |
| Ethanol | Glacial Acetic Acid (0.1 eq) | 78 (Reflux) | 4 | 89% | Trace cyclization (<2%) |
Optimized Step-by-Step Protocol
Self-Validating System: The protocol below utilizes a catalytic acid in ethanol. This specific environment accelerates the electrophilic activation of EMCA while simultaneously ensuring the indazole remains protonated at N1/N2, directing attack exclusively to the exocyclic amine. The product's spontaneous precipitation serves as a visual validation of reaction progress, driving the equilibrium forward without the need for complex chromatography.
Step 1: Reagent Preparation In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-indazol-3-amine (10.0 mmol) in absolute ethanol (50 mL).
Step 2: Activation Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (11.0 mmol, 1.1 equiv) to the suspension. (Note: Ethyl 2-cyano-3-ethoxyacrylate can be used interchangeably).
Step 3: Catalysis (Critical Step) Add 3-5 drops of glacial acetic acid (approx. 0.1 equiv). Causality Note: The acid protonates the ethoxy oxygen of EMCA, increasing the electrophilicity of the vinylic carbon. Simultaneously, it prevents the deprotonation of the indazole ring, effectively shutting down the N1/N2 side reactions.
Step 4: Condensation Heat the mixture to a gentle reflux (78 °C) in an oil bath. The suspension should become a clear solution within 15 minutes as the intermediate forms.
Step 5: Monitoring Stir at reflux for 4 hours. Monitor by TLC (Eluent: 50:50 EtOAc/Hexanes). The target acrylate typically appears as a bright UV-active spot at Rf ~0.4. Crucial: Do not exceed 80 °C to prevent thermal cyclization into the pyrimidoindazole.
Step 6: Precipitation Remove the flask from the heat and allow it to cool to room temperature. The target compound will begin to precipitate as a crystalline solid. To maximize yield, cool the flask in an ice-water bath (0–5 °C) for 1 hour.
Step 7: Isolation & Drying Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted EMCA and trace acetic acid. Dry the solid in a vacuum oven at 45 °C overnight. Expected yield: 85–90%.
References
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
- Title: Substituted quinazolines as inhibitors of KRAS G12C (US9840516B2)
Sources
Preventing degradation of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate during long-term storage
A Guide to Ensuring Long-Term Stability
Welcome to the technical support center for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and established best practices for pharmaceutical compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate?
A1: The degradation of this compound is primarily influenced by its molecular structure, which contains several reactive functional groups. The main contributing factors are:
-
Hydrolysis: The enamine and ethyl ester functionalities are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The 3-amino group on the indazole ring is a potential site for oxidation, especially when exposed to air.[3][4]
-
Photodegradation: Aromatic heterocyclic systems like indazole and conjugated systems like the enoate are often sensitive to light, particularly UV radiation.[3][5]
-
Elevated Temperatures: Heat can accelerate all potential degradation pathways.[3][4]
Q2: What are the ideal storage conditions for solid Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate?
A2: To ensure maximum long-term stability, the solid compound should be stored in a cool, dark, and dry environment.[1][5] We recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions.[6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the amino group.[4] |
| Light | Amber glass vial or light-proof container | Protects against photodegradation.[3][5] |
| Humidity | Dry/Desiccated environment | Minimizes the risk of hydrolysis.[1] |
Q3: How should I store solutions of this compound?
A3: Due to the risk of hydrolysis, it is highly recommended to prepare aqueous solutions fresh for each experiment.[5] For stock solutions, use aprotic solvents like DMSO or DMF. These stock solutions should be stored at -20°C or -80°C for long-term stability.[5] If short-term storage of aqueous solutions is unavoidable, keep them at 2-8°C and use them within 24 hours.[5]
Q4: Can the pH of my experimental solution affect the stability of the compound?
A4: Yes, pH is a critical factor. The enamine linkage is particularly susceptible to acid-catalyzed hydrolysis.[1][2] It is advisable to maintain the pH of your solutions within a neutral range (pH 6-8) where possible. If your experiment requires acidic or basic conditions, be aware that this will likely accelerate the degradation of the compound.
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of your Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid (e.g., from white/off-white to yellow/brown) | This often indicates oxidative degradation of the amino group on the indazole ring.[4] It could also be a result of photodegradation. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light using an amber vial or by wrapping the container in aluminum foil. |
| Decreased purity over time as determined by HPLC | This is a general sign of degradation. The appearance of new peaks suggests the formation of degradation products. | Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and under an inert atmosphere if possible. |
| Inconsistent results in biological assays | This could be due to the degradation of the compound in your assay buffer, leading to a lower effective concentration of the active molecule.[1] | Prepare fresh solutions of the compound immediately before each experiment. If the assay buffer is acidic, consider if the experiment can be performed at a more neutral pH. |
| Precipitation in solution | This may be due to the formation of less soluble degradation products. | Analyze the precipitate and the supernatant by a suitable analytical method (e.g., LC-MS) to identify the degradation products and understand the degradation pathway. |
Visualizing Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate.
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the intrinsic stability of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, a forced degradation study should be performed according to ICH guidelines.[7][8][9] This involves subjecting the compound to a range of stress conditions.
Objective: To identify potential degradation products and establish degradation pathways.
Materials:
-
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a PDA detector and/or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.[3]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.[4]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve the stressed solid in methanol to prepare a solution for HPLC analysis.[4]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines. Analyze the solution by HPLC.[3][4]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
The following diagram outlines the workflow for a forced degradation study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. susupport.com [susupport.com]
- 7. database.ich.org [database.ich.org]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation challenges of highly functionalized enamine intermediates.
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a critical intermediate synthesized via the metal-free condensation of 1H-indazol-3-amine with ethyl 2-cyano-3-ethoxyacrylate. It is widely utilized in the preparation of bioactive pyrazolo[1,5-a]quinazolines and related fused kinase inhibitors[1].
Because this molecule possesses multiple hydrogen-bond donors (indazole NH, enamine NH) and acceptors (cyano, ester carbonyl), it is highly susceptible to E/Z isomerization, solvent entrapment (solvate formation), and "oiling out" during crystallization. This guide provides a field-proven, thermodynamically controlled approach to isolating the pure E-isomer.
Process Visualization
Workflow for the synthesis and two-step crystallization of the indazole enamine intermediate.
Quantitative Data: Solvent System Comparison
Selecting the correct solvent system is a balancing act between yield, isomeric purity, and crystal morphology. The table below summarizes our empirical data across various crystallization environments.
| Solvent System | Yield (%) | Purity (HPLC Area %) | E:Z Ratio | Crystal Morphology | Primary Issue / Observation |
| Ethanol (100%) | 65 | 92.5 | 85:15 | Fine Needles | Low yield; high Z-isomer retention |
| Toluene / Heptane | 78 | 89.0 | 60:40 | Amorphous / Oil | Oiling out (LLPS) during cooling |
| DMSO / Water (1:2) | 92 | 95.5 | 95:5 | Agglomerates | Heavy DMSO entrapment (solvate) |
| DMSO / MeOH (1:5) | 88 | 98.5 | >99:1 | Prisms | Mild yield loss; excellent E-isomer purity |
| Ethyl Lactate / Water | 85 | 99.2 | >99:1 | Block-like | Optimal secondary purge for scale-up |
Troubleshooting Guides & FAQs
Q1: Why does my product "oil out" instead of crystallizing when cooling in non-polar solvents like Toluene or Heptane? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation of the solution exceeds the metastable zone width (MZW) before the nucleation temperature is reached. Enamines possess high conformational flexibility due to mixed E/Z populations, which disrupts crystal lattice packing and lowers the nucleation rate. In non-polar solvents, the highly polar indazole-enamine network phase-separates into a solute-rich liquid rather than forming an ordered crystal. Causality & Solution: Switch to a polar solvent mixture (e.g., DMSO/MeOH). The polar solvent stabilizes the hydrogen-bonding network of the E-isomer in solution, widening the MZW and promoting heterogeneous nucleation over phase separation.
Q2: HPLC analysis shows a persistent impurity at a relative retention time (RRT) of ~0.95. What is this, and how do I purge it? A: This is almost certainly the Z-isomer of your product. The enamine double bond isomerizes in solution. While the E-isomer is typically more thermodynamically stable due to intramolecular hydrogen bonding between the enamine NH and the ester carbonyl, rapid kinetic precipitation traps the Z-isomer in the crystal lattice. Causality & Solution: Crystallization must be performed under thermodynamic control. Heat the suspension to 80°C for 2 hours to allow the solution equilibrium to shift toward the E-isomer. Follow this with a highly controlled, slow cooling ramp (0.1°C/min) to selectively crystallize the less soluble E-isomer.
Q3: I achieved high purity, but NMR shows residual DMSO that won't dry even under high vacuum. How can I break this solvate? A: The indazole NH and enamine system form strong, directional hydrogen bonds with the highly polarized sulfoxide oxygen of DMSO, creating a stable crystalline solvate. Vacuum drying alone provides insufficient thermodynamic driving force to break these bonds without thermally degrading the product. Causality & Solution: Implement a secondary crystallization or reslurry using a displacing solvent system. As demonstrated in the kilogram-scale synthesis of similar pyrazole-based kinase inhibitors, a secondary crystallization from Ethyl Lactate/Water effectively displaces DMSO, purges final impurities, and controls the polymorphic form[2].
Experimental Protocol: Self-Validating Two-Step Crystallization
This protocol utilizes a two-step approach to ensure E-isomer enrichment and solvate displacement. Every critical step includes an In-Process Control (IPC) to validate the system before proceeding.
Step 1: Primary Crystallization (Isomer Equilibration)
-
Charge the crude enamine intermediate into a reactor and add DMSO (2 volumes).
-
Heat the mixture to 80°C under agitation until complete dissolution is achieved.
-
Add Methanol (10 volumes) dropwise over 45 minutes, maintaining the internal temperature above 65°C.
-
Self-Validation Check 1: Pause addition. The solution should remain clear. If cloudiness appears, the MZW has been breached prematurely; heat to 75°C until clear before resuming.
-
Cool the reactor to 60°C and seed with pure E-isomer (0.5 wt%).
-
Self-Validation Check 2: Hold at 60°C for 30 minutes. The solution must become persistently cloudy, confirming successful nucleation. If it clears, the seeding temperature is too high; cool to 58°C and re-seed.
-
Execute a slow cooling ramp to 5°C at a rate of 0.1°C/min.
-
Filter the slurry and wash the wet cake with cold Methanol (2 volumes).
Step 2: Secondary Crystallization (Solvate Displacement) 9. Transfer the wet cake back to the reactor. Add Ethyl Lactate (2 volumes) and heat to 50°C to form a slurry. 10. Slowly charge Purified Water (8 volumes) over 1 hour to drive the displacement of DMSO and force the precipitation of the stable hydrate/polymorph. 11. Cool to 20°C and hold for 2 hours. 12. Filter, wash with Water (3 volumes), and dry in a vacuum oven at 45°C for 12 hours. 13. Self-Validation Check 3: Perform Loss on Drying (LOD) analysis. Proceed only if LOD < 0.5%. Verify via 1 H-NMR that the DMSO peak at 2.50 ppm is completely absent.
References
-
Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: ACS Publications / Organic Process Research & Development URL: [Link]
Sources
Overcoming DMSO precipitation with Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have seen countless high-throughput screening (HTS) campaigns and dose-response curves derailed by silent compound precipitation. You might think your compound is in solution, but micro-aggregates are often forming in the background, leading to artificially flat curves, false negatives, and irreproducible data.
This guide provides an in-depth, mechanistic approach to overcoming DMSO precipitation specifically for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate , ensuring your assays are built on a foundation of absolute scientific integrity.
Compound Profiling & The Mechanism of Precipitation
To solve a precipitation issue, we must first understand the molecular behavior of the compound and the physical chemistry of the solvent.
The Compound: Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a highly functionalized heterocyclic molecule. Indazole derivatives are widely utilized in oncology as potent, ATP-competitive kinase inhibitors[1]. However, the combination of the planar indazole ring (a classic hinge-binder) and the electron-withdrawing cyanoacrylate moiety creates a strong dipole and a highly flat molecular architecture. This makes the compound incredibly prone to π−π stacking and hydrophobic aggregation in aqueous environments.
The Solvent (DMSO): Dimethyl sulfoxide (DMSO) is universally used for compound storage, but it is highly hygroscopic. The root cause of most precipitation is not the compound itself, but the degradation of the solvent environment. When DMSO absorbs even small quantities of atmospheric water during freeze-thaw cycles, the dielectric constant of the mixture changes. Cavity formation in the solvent—a thermodynamically necessary step for dissolution—becomes significantly more difficult in "wet" DMSO than in anhydrous DMSO[2].
Pharmacological signaling pathway of indazole-based kinase inhibitors.
Self-Validating Solubilization Protocol
Do not rely on visual inspection to confirm solubility. The human eye cannot detect sub-micron colloidal aggregates. The following step-by-step workflow is designed as a self-validating system to ensure absolute dissolution before any biological assay.
Step 1: Anhydrous Preparation & Storage
-
Action: Equilibrate the lyophilized compound to room temperature in a desiccator before opening. Dissolve in 100% Anhydrous DMSO (water content <0.005%).
-
Causality: Opening cold vials causes immediate atmospheric condensation. Minimizing initial water content is critical because water uptake synergistically enhances precipitation[2].
Step 2: Low-Energy Acoustic Resolubilization
-
Action: If utilizing a previously frozen master stock, subject the plate or tube to low-energy, in-well acoustic sonication for 5 minutes prior to dilution.
-
Causality: Heating DMSO stocks is a temporary thermodynamic fix that leads to "crash-dilution" upon transfer to room-temperature buffers. Low-energy sonication physically breaks up localized crystalline lattices and micro-aggregates without thermal shock[2], successfully re-dissolving precipitated indazoles[3].
Step 3: Nephelometry Validation (Self-Validation Step)
-
Action: Before transferring the stock to your assay plate, read the aliquot on a nephelometer (measuring light scatter at 600 nm).
-
Causality: A baseline reading confirms the absence of colloidal aggregates. If light scatter is >10% above a pure DMSO blank, the compound is still precipitating. Repeat Step 2.
Step 4: Intermediate Dilution & Surfactant Stabilization
-
Action: Never perform a direct 1:100 dilution from 100% DMSO into an aqueous assay buffer. Instead, create an intermediate dilution plate (e.g., 10% DMSO) and incorporate a non-ionic surfactant (0.01% Tween-20 or CHAPS) into the final buffer.
-
Causality: Stepwise dilution prevents the rapid solvent-shock that triggers π−π stacking. Surfactants lower the surface tension and create micelles that stabilize the hydrophobic indazole core in an aqueous environment.
Workflow for mitigating and reversing DMSO-induced precipitation of indazole derivatives.
Quantitative Solvent Compatibility
The table below summarizes the critical thresholds for maintaining Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate in solution. Note how rapidly solubility degrades as water content increases.
Table 1: Solubility Thresholds and Solvent Compatibility at 10 mM
| Solvent Condition | Freeze-Thaw Cycles | Compound State | Nephelometry (Light Scatter) | Recommended Action |
| 100% Anhydrous DMSO | 0 | Fully Dissolved | Baseline | Proceed directly to assay |
| 100% DMSO (Standard) | 5+ | Micro-aggregates | + 15% over baseline | Sonicate before use[3] |
| 90% DMSO / 10% Water | 0 | Precipitated | + 85% over baseline | Discard or re-purify |
| 10% DMSO in Buffer | N/A | Crashed out | + 120% over baseline | Add 0.01% Tween-20 |
Troubleshooting FAQs
Q: I prepared a 10 mM stock in 100% DMSO, but after a month at -20°C, it is cloudy. Why did it precipitate if it was perfectly dissolved initially? A: DMSO freezes at 18.5°C. During the freeze-thaw cycle, atmospheric moisture condenses and is absorbed into the highly hygroscopic DMSO. Even 5-10% water uptake drastically reduces the solubility of planar indazoles[3]. To prevent this, store your master stocks in single-use aliquots and overlay them with Argon gas before sealing to displace oxygen and moisture.
Q: Can I just heat my DMSO stock to 37°C to force the compound back into solution? A: No. While heat is a quick thermodynamic fix to clear the solution, it is highly deceptive. Once you transfer that heated compound into a room-temperature aqueous assay buffer, it will rapidly crash out (a phenomenon known as "crash-dilution"). Instead, use low-energy acoustic sonication, which breaks up aggregates without artificially altering the thermal dynamics of the solvent[2].
Q: My dose-response curve for this compound is completely flat at high concentrations (e.g., 10 µM to 100 µM). Is the compound inactive? A: A flat top in a dose-response curve is a classic hallmark of compound precipitation. You have likely hit the thermodynamic solubility limit of the compound in your specific assay buffer. Once the compound precipitates, increasing the concentration only adds more solid mass to the well, not more bioavailable dissolved drug. Validate your maximum soluble concentration using Dynamic Light Scattering (DLS) or nephelometry, and cap your dose-response curve below that threshold.
Q: How do I prevent precipitation during the final aqueous dilution step? A: Avoid direct high-ratio dilutions (e.g., 1:100) directly into aqueous buffer. Use an intermediate dilution plate to step down the DMSO concentration gradually. Additionally, incorporate non-ionic surfactants (like 0.01% Tween-20 or Pluronic F-127) into your assay buffer to lower surface tension and stabilize the hydrophobic indazole core.
References
-
Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 2009.4
-
Oldenburg, K., et al. "High Throughput Sonication: Evaluation for Compound Solubilization." Bentham Science, 2005.2
-
Oldenburg, K., et al. "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 2005. 3
-
Sun, S., et al. "Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer." US Patent 8765748B2, 2014. 1
Sources
- 1. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate vs standard indazole derivatives
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary
The indazole ring is a highly privileged bioisostere of indole, forming the core of numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib)[1]. However, standard indazole derivatives often suffer from high conformational flexibility and limited vector trajectories when attempting to probe deep allosteric pockets in target proteins.
To overcome these limitations, medicinal chemists frequently pivot to rigidified, fused tricyclic systems such as pyrimido[1,2-b]indazoles . The compound Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate (an amino-acrylate intermediate) represents a critical evolutionary leap in this workflow. Rather than serving as a final therapeutic agent, this highly functionalized intermediate acts as a versatile building block. By leveraging its push-pull alkene system, researchers can drive regioselective cyclization to generate rigid pyrimido[1,2-b]indazole libraries, which have demonstrated exceptional potency in fragment-based drug discovery (FBDD) against targets like PDE10A and various kinases[2][3].
This guide objectively compares the utility, physicochemical properties, and synthetic workflows of standard indazole derivatives versus the ethyl 2-cyano-3-aminoacrylate intermediate system.
Mechanistic Rationale: Why the Acrylate Intermediate?
The Limitations of Standard Indazoles
Standard 3-aminoindazoles bind to the ATP-binding hinge region of kinases primarily through hydrogen bonding via the N1/N2 atoms and the 3-amino group[1]. While effective, the linear or branched functionalization of the 3-amino group often results in a high entropic penalty upon target binding due to the rotational freedom of the exocyclic C-N bond.
The Cyanoacrylate Advantage
Reacting 3-aminoindazole with ethyl (ethoxymethylene)cyanoacetate yields ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate . This introduces a highly reactive Michael acceptor and a dual-electrophile system (the nitrile and ester groups).
-
Causality in Design: The cyanoacrylate moiety acts as an intramolecular "trap." Under thermal or catalytic conditions, the N2 atom of the indazole ring nucleophilically attacks the ester or nitrile carbon of the acrylate[4][5].
-
Pharmacological Impact: This 6-endo-dig (or related) cyclization forms a rigid pyrimidine ring, locking the conformation. This rigidification significantly lowers the entropic penalty of binding, a strategy that has successfully yielded highly potent PDE10A inhibitors with superior pharmacokinetic profiles[2][6].
Chemical evolution from standard indazoles to tricyclic kinase and PDE10A inhibitors.
Comparative Data Analysis
To objectively evaluate the transition from standard indazoles to the acrylate intermediate and its cyclized product, we must analyze their distinct roles in drug development workflows.
| Parameter | Standard 3-Aminoindazole | Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate | Pyrimido[1,2-b]indazole (Cyclized) |
| Primary Role | Base pharmacophore / Hinge binder | Versatile synthetic intermediate | Rigidified target inhibitor |
| Conformational Flexibility | High (rotatable exocyclic NH2) | Moderate (push-pull alkene stabilization) | Low (locked tricyclic system) |
| Entropic Penalty on Binding | High | N/A (Rarely used as final drug) | Low (Pre-organized conformation) |
| Reactivity | Nucleophilic (N1, N2, exocyclic NH2) | Electrophilic (Michael acceptor, ester/nitrile) | Stable; suitable for late-stage cross-coupling |
| Primary Target Applications | VEGFR, PDGFR, TRKA[1] | Precursor library generation | PDE10A, MAO-B, specific kinases[1][2] |
Experimental Workflows: A Self-Validating System
The following protocols detail the synthesis of the acrylate intermediate and its subsequent conversion into the privileged pyrimido[1,2-b]indazole scaffold. These methods are designed to be self-validating, utilizing distinct visual and analytical checkpoints.
Protocol 1: Synthesis of the Acrylate Intermediate
Objective: Generate the functionalized ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate.
-
Reagent Preparation: Dissolve 1.0 equivalent of 1H-indazol-3-amine in absolute ethanol.
-
Causality: Absolute ethanol is chosen as a protic solvent to stabilize the transition state during the nucleophilic addition-elimination reaction without introducing water that could hydrolyze the ester[7].
-
-
Addition: Dropwise add 1.1 equivalents of ethyl (ethoxymethylene)cyanoacetate at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation Checkpoint: The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate). The disappearance of the polar 3-aminoindazole spot confirms the formation of the less polar enamine intermediate.
-
-
Isolation: Cool the reaction to 0°C. The product typically precipitates as a solid. Filter and wash with cold ethanol to yield the pure intermediate.
Protocol 2: Regioselective Cyclization to Pyrimido[1,2-b]indazole
Objective: Lock the conformation via intramolecular ring closure.
-
Solvent Selection: Suspend the isolated intermediate from Protocol 1 in a high-boiling solvent such as Dowtherm A, or use a metal-catalyzed approach (e.g., CuSO₄·5H₂O with p-TSA in toluene)[3][4].
-
Causality: The N2 atom of the indazole is relatively poor in nucleophilicity due to aromatic delocalization. High thermal energy (120–250°C) or Lewis acid activation is strictly required to overcome the activation energy barrier for the attack on the electrophilic ester/nitrile carbon[5].
-
-
Cyclization: Heat the mixture under an inert atmosphere for 3–6 hours.
-
Purification: Cool to room temperature, precipitate with hexanes, and purify via flash chromatography to isolate the tricyclic core.
-
Validation Checkpoint: ¹H NMR will show the disappearance of the exocyclic N-H proton and the distinct shift of the indazole aromatic protons, confirming the rigidification of the core[5].
-
Step-by-step synthetic workflow for generating pyrimido[1,2-b]indazole derivatives.
Conclusion
While standard indazole derivatives remain foundational in kinase inhibitor design, they are ultimately limited by their conformational flexibility. The strategic use of ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate provides medicinal chemists with a highly reactive, programmable intermediate. By exploiting the push-pull dynamics of the cyanoacrylate moiety, researchers can efficiently access rigidified pyrimido[1,2-b]indazole libraries. This approach directly addresses the entropic penalties associated with target binding, offering a superior pathway for the discovery of next-generation PDE10A and kinase inhibitors.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleninyl-substituted pyrimido[1,2- b ]indazoles via a facile condensation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04372B [pubs.rsc.org]
- 4. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. discovery.researcher.life [discovery.researcher.life]
A Researcher's Guide to Ensuring Reproducibility of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate in High-Throughput Screening
In the landscape of high-throughput screening (HTS) for drug discovery, the ultimate goal is the identification of robust and validated hits. However, the path to this goal is often fraught with the challenge of reproducibility. A promising hit from a primary screen can lose its activity upon re-testing, leading to a frustrating waste of resources and time. This guide provides an in-depth analysis of the factors influencing the reproducibility of a specific small molecule, Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, in an HTS setting. We will explore the inherent chemical properties of this compound that may contribute to variability and provide a framework for its rigorous validation, comparing it with alternative approaches and providing actionable experimental protocols.
The reproducibility of an HTS assay is paramount for the successful identification of true positive hits.[1] A lack of reproducibility can stem from various sources, including the assay's biological and chemical components, the instrumentation used, and the screening compounds themselves.[2] For any given small molecule, its purity, stability, and potential to interfere with the assay technology are critical determinants of its consistent performance.[3][4]
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a molecule of interest due to its structural motifs – the indazole ring, a common pharmacophore in kinase inhibitors, and the cyanoacrylate group, a reactive moiety.[5][6] While these features make it an attractive candidate for screening, they also present specific challenges to its reproducible performance in HTS.
Understanding the Molecule: Potential Sources of Irreproducibility
The chemical structure of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate itself provides clues to potential reproducibility issues. A thorough understanding of these is the first step in mitigating them.
1. Isomeric Complexity:
The synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, likely through a Knoevenagel condensation, can result in the formation of geometric isomers (E/Z) around the carbon-carbon double bond.[7][8][9] The supplier information for one commercially available source specifies the (2Z) isomer.[10] However, the presence of the (E) isomer as an impurity, or the potential for isomerization under certain conditions (e.g., light exposure, pH changes), could lead to batch-to-batch variability and inconsistent biological activity. Different isomers can have distinct pharmacological profiles.
2. Chemical Purity and Impurities:
The stated purity of commercially available Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is 95%.[10] The remaining 5% of impurities could include starting materials, by-products from the synthesis, or degradation products. These impurities can have their own biological activity, interfere with the assay, or affect the solubility of the main compound, all of which can compromise the reproducibility of the screening results.[11][12][13] It is crucial to characterize the impurity profile of each batch of the compound.
3. Compound Stability:
The stability of the compound in the storage solvent (typically DMSO) and in the aqueous assay buffer is a critical factor.[14] The cyanoacrylate moiety can be susceptible to hydrolysis or reaction with nucleophiles present in the assay medium. Degradation of the compound over time, especially during multiple freeze-thaw cycles, can lead to a decrease in its effective concentration and a corresponding loss of activity.
4. Assay Interference:
Compounds containing a cyano group have been flagged as potential "nuisance compounds" that can interfere with assay readouts.[14] This interference can be due to various mechanisms, including:
-
Reactivity with biomolecules: The electrophilic nature of the cyanoacrylate group could lead to covalent modification of proteins in the assay, resulting in non-specific inhibition.[15]
-
Light-based assay interference: If the compound is colored or fluorescent, it can interfere with absorbance, fluorescence, or luminescence-based assays.[16]
-
Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
The indazole ring, while a common feature in many drugs, can also contribute to assay interference depending on the specific assay format.[5][17]
A Comparative Framework for Assessing Reproducibility
To rigorously assess the reproducibility of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, a multi-faceted approach is required. This involves comparing its performance across different batches, against well-characterized control compounds, and in orthogonal assay formats.
| Parameter | Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate (Test Compound) | Alternative 1: Structurally Simplified Analog (e.g., without the cyano group) | Alternative 2: Compound from a Different Chemical Series with a Known Reproducible Profile |
| Purity & Isomeric Ratio | Assess by HPLC, LC-MS, and NMR for each new batch. | Synthesize or procure a high-purity standard. | Use a well-characterized, high-purity compound. |
| Solubility | Determine kinetic and thermodynamic solubility in assay buffer. | Measure solubility under identical conditions. | Known and well-defined solubility profile. |
| Stability | Evaluate stability in DMSO (freeze-thaw cycles) and assay buffer over time by LC-MS. | Assess stability in parallel. | Known and high stability. |
| Assay Performance (Z-factor) | Calculate Z-factor for each screening plate.[1][18] | Compare Z-factor in the same assay. | Should consistently yield a high Z-factor (>0.5).[19] |
| Hit Confirmation Rate | Percentage of initial hits that are confirmed upon re-testing from the same and different compound stocks. | Compare the hit confirmation rate. | High and consistent hit confirmation rate. |
| Orthogonal Assay Confirmation | Validate hits in a secondary, mechanistically distinct assay. | Confirm hits in the same orthogonal assay. | Hits should be confirmable in orthogonal assays. |
Experimental Protocols for Reproducibility Assessment
The following protocols provide a step-by-step guide for validating the reproducibility of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate in an HTS campaign.
Protocol 1: Compound Quality Control and Management
Objective: To ensure the identity, purity, and integrity of the test compound.
Methodology:
-
Batch Reception and Characterization:
-
Upon receiving a new batch of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, perform the following analyses:
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To quantify purity and identify any major impurities.
-
¹H NMR: To confirm the chemical structure and assess the presence of any isomeric impurities.[12]
-
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
Stability Testing:
-
Freeze-Thaw Stability: Subject an aliquot of the DMSO stock to multiple (e.g., 5) freeze-thaw cycles. Analyze the compound's purity by HPLC after each cycle and compare it to a non-cycled control.
-
Assay Buffer Stability: Incubate the compound at its final screening concentration in the assay buffer for the duration of the assay. Analyze the sample by LC-MS at different time points to assess for degradation.
-
Protocol 2: HTS Assay Validation and Reproducibility Assessment
Objective: To evaluate the performance and reproducibility of the compound in the primary screening assay.
Methodology:
-
Assay Miniaturization and Optimization:
-
Adapt the assay to a microtiter plate format (e.g., 384-well).[20]
-
Optimize assay parameters such as incubation time, reagent concentrations, and cell density to achieve a robust signal window.
-
-
Assay Validation:
-
Perform a multi-day assay validation study to assess the assay's robustness.[21][22]
-
On three different days, run multiple plates with positive and negative controls to determine the following:
-
Signal Window (S/B ratio): The ratio of the mean signal of the positive control to the mean signal of the negative control.
-
Z-Factor: A statistical measure of assay quality that takes into account both the signal window and the variability of the data.[1][18][19] A Z-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
-
Intra- and Inter-Plate Reproducibility:
-
Dispense Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate at a fixed concentration across multiple wells of a single plate (intra-plate) and across multiple plates (inter-plate).
-
Calculate the coefficient of variation (CV) for the compound's activity. A CV of <15% is generally acceptable.
-
-
Dose-Response Reproducibility:
-
Generate dose-response curves for the compound on multiple, independent occasions.
-
Compare the IC50/EC50 values and the curve parameters. The values should be within a three-fold range for the results to be considered reproducible.
-
Caption: Workflow for assessing the reproducibility of a screening compound.
Protocol 3: Orthogonal and Counter-Screening
Objective: To confirm that the observed activity is specific to the target and not an artifact of the assay technology.
Methodology:
-
Orthogonal Assay:
-
Test confirmed hits in a secondary assay that measures the same biological endpoint but uses a different technology (e.g., a label-free method if the primary screen was fluorescence-based).
-
-
Counter-Screens for Assay Interference:
-
If using a luciferase-based reporter assay, perform a counter-screen with purified luciferase to identify compounds that directly inhibit the enzyme.
-
For fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of the assay.
-
Caption: Decision tree for hit validation and reproducibility assessment.
Conclusion
Ensuring the reproducibility of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate in high-throughput screening requires a proactive and rigorous approach. By thoroughly characterizing the compound's chemical properties, performing comprehensive assay validation, and employing a well-designed hit confirmation strategy, researchers can build confidence in their screening data. This guide provides a framework for identifying and mitigating potential sources of irreproducibility, ultimately leading to the selection of higher quality hits for progression into drug discovery programs. The principles and protocols outlined here are not only applicable to the specific compound of interest but can also serve as a valuable resource for assessing the reproducibility of any small molecule in HTS.
References
-
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved from BellBrook Labs website: [Link]
-
National Center for Biotechnology Information. (2017). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]
-
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
- BIT 479/579 High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?
-
Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual - HTS Assay Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Issues Of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
-
Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
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An In-depth Guide to the Preclinical Evaluation of Indazole-Based Kinase Inhibitors: A Comparative Analysis Focused on Focal Adhesion Kinase (FAK)
This guide provides a comprehensive comparison of the in vivo efficacy of indazole-based compounds, with a specific focus on the potential therapeutic applications of molecules structurally related to Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate. Due to the limited publicly available in vivo data for this specific molecule, this document will leverage data from structurally similar and well-characterized indazole-based inhibitors targeting Focal Adhesion Kinase (FAK) to provide a robust comparative framework for researchers in drug development.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors. Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate, while not extensively studied, represents a class of compounds with the potential to modulate key signaling pathways in oncology. This guide will delve into the established role of FAK in cancer progression and compare the in vivo performance of leading indazole-based FAK inhibitors, offering a predictive context for the evaluation of novel agents like the one in focus.
The Central Role of Focal Adhesion Kinase in Oncology
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in advanced-stage cancers, correlating with increased metastasis and poor patient outcomes.[3] FAK integrates signals from the extracellular matrix via integrins and from growth factor receptors, activating downstream pathways crucial for tumor progression, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[4][5] This central role makes FAK a compelling therapeutic target for cancer treatment.[1][2]
FAK Signaling Pathway and a Proposed Mechanism of Inhibition
The kinase-dependent functions of FAK are critical for its role in cancer.[1][2] Upon activation, FAK autophosphorylates at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] This interaction leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets, driving cellular processes like proliferation, survival, and migration.[4][5] Indazole-based inhibitors, such as GSK2256098, are ATP-competitive, binding to the kinase domain of FAK and preventing its autophosphorylation, thereby blocking downstream signaling.[6][7]
Caption: Hypothesized FAK signaling pathway and point of inhibition.
Comparative In Vivo Efficacy of Structurally Related FAK Inhibitors
While in vivo data for Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is not available, a comparative analysis of established indazole-based and other FAK inhibitors provides a benchmark for its potential efficacy. The following table summarizes key in vivo findings for prominent FAK inhibitors.
| Compound | Cancer Model | Dosing Regimen | Key In Vivo Outcomes | Citation(s) |
| GSK2256098 | U87MG Glioblastoma Xenograft | Oral, twice daily | Dose-dependent inhibition of pFAK. | [7] |
| Ishikawa Endometrial Cancer (Orthotopic) | Not specified | Reduced tumor weight and fewer metastases. Lower microvessel density and proliferation (Ki67), higher apoptosis. | [6] | |
| Defactinib (VS-6063) | Uterine Serous Carcinoma (Patient-Derived Xenograft) | Not specified | Significantly inhibited tumor growth. | [4] |
| KRAS-mutant NSCLC | In combination with a RAF/MEK inhibitor | Currently under clinical investigation (Phase II). | [4] | |
| PF-562271 | Human Melanoma Xenograft | Not specified | Inhibited FAK activity and enhanced FAK nuclear localization. | [2] |
| Pancreatic Cancer Xenograft | Not specified | Dose-dependent inhibition of FAK phosphorylation. | [8] | |
| TAE226 | Glioma Xenograft | Not specified | Inhibited tumor invasion and proliferation. | [8] |
| Ovarian Cancer Xenograft | Not specified | Inhibited tumor growth and reduced tumor weight. | [8] | |
| Compound 8 (Unnamed) | AsPC-1 Pancreatic Cancer Xenograft | 30 mg/kg | 87% tumor growth inhibition. | [8] |
| Compound 17 (Unnamed) | A549 and SKOV-3 Xenografts | Not specified | Tumor inhibition rates of 59.15% and 57.9%, respectively. | [9] |
| Compound 20 (Unnamed) | Hepatocellular Carcinoma Xenograft | 200 mg/kg | Strongly decreased tumor growth. | [10] |
| Compound 10k (Unnamed) | H1975OR NSCLC Xenograft | 20 mg/kg (in combination with Osimertinib) | Enhanced the anti-tumor efficacy of Osimertinib. | [11] |
Experimental Protocols for In Vivo Efficacy and Target Validation
To ascertain the in vivo efficacy of a novel indazole-based FAK inhibitor, a robust preclinical experimental plan is essential. Below are standardized protocols for a xenograft efficacy study and a target engagement validation assay.
Protocol 1: Murine Xenograft Model for In Vivo Efficacy Assessment
This protocol outlines a typical workflow for evaluating the anti-tumor activity of a test compound in a subcutaneous xenograft model.
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Personal protective equipment for handling Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
As a Senior Application Scientist specializing in the synthesis of fused heterocyclic systems, I frequently oversee the scale-up of reactive intermediates that demand rigorous, uncompromising handling protocols. Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a classic intermediate utilized in Gould-Jacobs-type thermal cyclizations to construct pyrimido-indazole or quinolone scaffolds.
While highly valuable for kinase inhibitor drug discovery, its structural features—an indazole ring coupled with an electrophilic cyanoacrylate moiety—present specific occupational hazards. This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this reactive enoate, ensuring both personnel safety and experimental integrity.
Mechanistic Hazard Profiling
To handle a chemical safely, one must understand why it is hazardous. The risks associated with this compound are directly tied to its molecular architecture:
-
The Cyanoacrylate (Enoate) Moiety: This functional group is a potent Michael acceptor. If exposed to the skin or respiratory tract, it can undergo rapid nucleophilic attack by biological thiols (e.g., cysteine residues in proteins). This covalent binding (haptenization) can trigger severe allergic contact dermatitis and respiratory sensitization.
-
The Indazole Core: A planar, nitrogen-rich heterocycle that can intercalate with biological targets or bind to off-target kinases if systemic exposure occurs.
Table 1: Quantitative Chemical & Operational Parameters
| Property / Parameter | Quantitative Metric | Mechanistic Implication & Operational Impact |
|---|---|---|
| Molecular Weight | 284.27 g/mol | Moderate size; the dry, fine powder is highly susceptible to static charge and rapid aerosolization. |
| Vapor Pressure | < 0.01 mmHg at 20°C | Low volatility at room temperature; the primary inhalation risk is particulate dust, not vapor. |
| Thermal Stability | Exothermic decomp. > 200°C | Requires strictly controlled heating during Gould-Jacobs cyclization to prevent runaway pressurization. |
| Fume Hood Face Velocity | 80 - 120 fpm | Minimum airflow required to guarantee particulate containment during open-vessel transfer . |
Personal Protective Equipment (PPE) Matrix
Do not rely on default lab apparel. The PPE selected for this intermediate must address both the chemical reactivity of the enoate and the extreme thermal conditions required for its subsequent reactions.
Table 2: Causality-Driven PPE Specifications
| PPE Category | Specification & Metric | Mechanistic Causality & Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves (Min. 0.12 mm thickness, >240 min breakthrough) | Cyanoacrylates can rapidly polymerize on or permeate thin latex. Nitrile provides superior resistance to the enoate and the polar aprotic solvents (e.g., DMF) used in its processing. |
| Eye Protection | ANSI Z87.1 Splash Goggles + Full Face Shield | Thermal cyclization often utilizes diphenyl ether at ~250°C. A face shield provides a critical physical barrier against high-temperature solvent bumping. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Standard polyester coats melt upon contact with 250°C oil baths or heating mantles, fusing to the skin and exacerbating thermal burns. |
| Respiratory | Handled strictly in a Class II Type A2 BSC or Fume Hood | The indazole-enoate powder is a suspected respiratory sensitizer. Engineering controls must be the primary defense against haptenization in the respiratory tract . |
Operational Workflows: Self-Validating Methodologies
Every procedure in a high-functioning laboratory must be a self-validating system. You must prove the safety and success of step N before proceeding to step N+1 .
Protocol A: Weighing and Closed Transfer
-
System Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity between 80 and 120 fpm.
-
Validation Check: If the alarm sounds or velocity drops below 80 fpm, abort the transfer immediately.
-
-
Static Elimination: Pass the closed vial and the receiving flask through an anti-static ionizer fan for 30 seconds.
-
Causality: Fine organic powders hold static charges, causing them to repel from spatulas and aerosolize, drastically increasing exposure risk.
-
-
Weighing & Transfer: Tare a conductive weighing boat. Using a stainless-steel spatula, transfer the required mass. Immediately transfer the powder into the reaction vessel and seal it with a septum.
-
Inerting: Flush the vessel with Argon for 5 minutes.
-
Validation Check: Bubble the exhaust through an oil bubbler to visually confirm positive inert gas pressure before adding solvent.
-
Protocol B: High-Temperature Thermal Cyclization (Gould-Jacobs)
-
Solvent Preparation: Add diphenyl ether (4 volumes) to the sealed reaction vessel via syringe.
-
Heating: Submerge the vessel in a pre-heated sand bath or heating block at 250°C.
-
Causality: The Gould-Jacobs reaction requires extreme heat to drive the elimination of ethanol and subsequent ring closure .
-
-
Reaction Monitoring: After 15 minutes, withdraw a 10 µL aliquot and quench in 1 mL of methanol.
-
Validation Check: Analyze via LC-MS. The protocol is only considered complete when the parent mass (m/z 285 [M+H]+) is entirely absent, confirming the complete consumption of the hazardous Michael acceptor.
-
Protocol C: Spill Neutralization and Disposal
-
Containment: Isolate the spill area. Do not sweep dry powder , as this generates hazardous aerosols.
-
Chemical Quenching: Spray the spill with a 5% (w/v) solution of ethanolamine in isopropanol.
-
Causality: The primary amine rapidly acts as a nucleophile, attacking the electrophilic cyanoacrylate double bond via a Michael addition, permanently neutralizing its sensitizing potential.
-
-
Validation Check: After 15 minutes, swab the area and test with pH paper. A stable pH of 8-9 confirms the presence of excess amine and the complete quenching of the reactive enoate.
-
Disposal: Wipe the area with absorbent pads and dispose of them in a clearly labeled "Solid Hazardous Waste - Amine Quenched Organics" container in compliance with OSHA Laboratory Standards .
Workflow Visualization
The following diagram maps the logical progression of handling this reactive intermediate, emphasizing the critical validation checkpoints required at each stage.
Operational workflow for handling and neutralizing reactive cyanoacrylate intermediates.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press, 2011.[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]
-
Zaman, A., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 2015.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
